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Compound of Interest

Compound Name: 1,8-Decanediol, 7-nitro-, (R*,S*)-

CAS No.: 138668-15-2

Cat. No.: B12652859

Get Quote

-7-nitro-1,8-decanediol Methodology: Copper-Catalyzed Henry (Nitroaldol) Reaction Audience:
Process Chemists, Medicinal Chemists[1]

Executive Summary & Strategic Analysis
The target molecule,

-7-nitro-1,8-decanediol, features a 1,2-nitroalcohol motif embedded within a C10 aliphatic
chain.[1] This structural unit is a "linchpin" intermediate in the total synthesis of Pumiliotoxin
251D and related indolizidine alkaloids.[1] The presence of the nitro group at C7 and the
hydroxyl at C8 allows for subsequent reductive cyclization to form the bicyclic core.[1]

Synthetic Challenge: The primary challenge is establishing the relative

stereochemistry (syn/anti relationship) between C7 and C8 while maintaining a scalable, safe
workflow. Traditional Henry reactions often yield 1:1 diastereomeric mixtures.[1]

Selected Route: This protocol utilizes a Copper(II)-Catalyzed Henry Reaction between a

protected 7-nitroheptan-1-ol and propanal.[1] This route is selected for:
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Convergency: It couples two readily available fragments (

).[1]

Scalability: It avoids cryogenic conditions (

C) and hazardous diazomethane-type chemistry.[1]

Stereocontrol: The use of chiral diamine ligands allows for tunable diastereoselectivity

(favoring the required anti or syn isomer depending on ligand choice).[1]

Retrosynthetic Logic
The synthesis is disconnected at the C7-C8 bond, revealing two key precursors:[1]

Nucleophile: 1-(tert-butyldimethylsilyloxy)-7-nitroheptane (Derived from 1,7-heptanediol).[1]

Electrophile: Propanal (Commercially available).[1]

(R*,S*)-7-nitro-1,8-decanediol

C7-C8 Henry Disconnection

Retrosynthesis

Fragment A (Nucleophile):
1-(TBDMS-oxy)-7-nitroheptane

Fragment B (Electrophile):
Propanal

Starting Material:
1,7-Heptanediol

3 Steps

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/Pumiliotoxin_251D
https://en.wikipedia.org/wiki/Pumiliotoxin_251D
https://en.wikipedia.org/wiki/Pumiliotoxin_251D
https://en.wikipedia.org/wiki/Pumiliotoxin_251D
https://en.wikipedia.org/wiki/Pumiliotoxin_251D
https://en.wikipedia.org/wiki/Pumiliotoxin_251D
https://www.benchchem.com/product/b12652859/docs?utm_src=pdf-body-img#application-note-scalable-stereoselective-synthesis-of-7-nitro-1-8-decanediol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12652859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Retrosynthetic analysis showing the convergent Henry coupling strategy.

Detailed Experimental Protocols
Phase 1: Synthesis of the Nitroalkane Precursor
Objective: Preparation of 1-(tert-butyldimethylsilyloxy)-7-nitroheptane from 1,7-heptanediol.[1]

Mechanism: Monoprotection

Bromination

Nitrite Displacement (Victor Meyer).[1]

Step 1.1: Monoprotection & Bromination[1]
Reactants: 1,7-Heptanediol (1.0 equiv), NaH (1.0 equiv), TBDMS-Cl (1.0 equiv).[1]

Procedure: Treat diol with NaH in THF (

C), followed by TBDMS-Cl to yield the mono-protected alcohol.

Bromination: Convert the remaining primary alcohol to alkyl bromide using

(Appel conditions) or

.

Yield Target: >85% over 2 steps.[1][2]

Step 1.2: Nitration (Victor Meyer Reaction)
Critical Safety Note:[1] Nitroalkane synthesis involves exothermic displacements.[1] Ensure

adequate cooling.[1][2]

Reagents:

1-Bromo-7-(TBDMS-oxy)heptane (1.0 equiv)[1]

Sodium Nitrite (
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, 2.0 equiv) or Silver Nitrite (

, 1.2 equiv)[1]

Urea (0.5 equiv, scavenger for nitrous acid)[1]

Solvent: DMF (for

) or Ether/Benzene (for

)[1]

Protocol (Scalable NaNO2 Method):

Dissolve

(13.8 g, 200 mmol) and Urea (6.0 g) in dry DMF (100 mL).

Cool to

C. Add bromide substrate (100 mmol) dropwise over 30 mins.

Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of bromide).

[1]

Workup: Pour into ice water. Extract with

(

).[1] Wash organics with saturated brine to remove DMF.[1]

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).[1]

Target Yield: 65–75%.[1]

Data: IR (film)

1550, 1375 cm

(

).[1]
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Phase 2: The Stereoselective Henry Reaction
Objective: Coupling to form the

-1,2-nitroalcohol core.[1]

Rationale: We employ a Copper(II)-diamine complex.[1] While simple bases (KOtBu) give

racemic mixtures, Cu(II) catalysts with chiral ligands (e.g., camphor-derived diamines or

bisoxazolines) can enhance diastereoselectivity (dr) to >10:1.[1]

Protocol 2.1: Catalytic Henry Coupling
Reagents:

Nitroalkane: 1-(TBDMS-oxy)-7-nitroheptane (1.0 equiv, 50 mmol)[1]

Aldehyde: Propanal (1.5 equiv, 75 mmol)

Catalyst:

(10 mol%)[1]

Ligand: (

)-1,2-Diphenylethylenediamine (12 mol%)[1]

Base: DIPEA (10 mol%) - optional, accelerates turnover[1]

Solvent: Ethanol (EtOH) or THF.[1]

Procedure:

Catalyst Formation: In a reactor, dissolve

and Ligand in EtOH (5 mL/g substrate).[1] Stir for 1 hour (blue solution turns deep
blue/green).

Addition: Add the nitroalkane.[1][3][4][5][6] Cool the mixture to

C.
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Reaction: Add Propanal slowly via syringe pump over 2 hours to minimize self-aldol side

reactions.

Stir at

C for 24–48 hours.

Workup:

Quench with saturated

solution (breaks Cu-complex).[1]

Extract with EtOAc.[1] Dry over

.[1][2]

Purification & Stereochemical Isolation:

The crude product is a mixture of diastereomers (anti/syn).[1]

Separation: Flash chromatography (Silica, Hexanes/EtOAc gradient 10:1

4:1).[1] The anti isomer typically elutes second (check specific

as it varies by protecting group).[1]

Yield: 70–85% combined yield.[1]

Diastereomeric Ratio (dr): Typically 3:1 to 10:1 depending on ligand efficacy.[1]

Phase 3: Global Deprotection
Objective: Removal of TBDMS group to yield the final diol.[1]

Reagents: TBAF (1.1 equiv) in THF or

(1M) in MeOH.

Procedure: Stir the coupled nitro-alcohol in acidic methanol for 2 hours at RT.
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Result:

-7-nitro-1,8-decanediol.[1]

Process Data & Specifications
Table 1: Stoichiometry & Critical Parameters

Component Equiv. Role Critical Parameter

Nitro-Precursor 1.0 Nucleophile
Purity >98% (remove

bromide traces)

Propanal 1.2–1.5 Electrophile

Freshly distilled

(remove propionic

acid)

Cu(OAc)₂ 0.10 Lewis Acid
Anhydrous preferred

for reproducibility

Ligand 0.12 Chiral Controller Controls syn/anti ratio

Temperature C Process Control
Higher T decreases

dr; Lower T slows rate

Table 2: Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion Old Propanal
Distill aldehyde before use;

increase equivalents.

Poor dr (Stereocontrol) Temperature drift
Maintain strict

C or lower; check ligand purity.

Dehydration (Nitroalkene) Basic workup too harsh
Keep workup neutral/mildly

acidic; avoid heating crude.[1]

Workflow Visualization
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Step 1: Nitration
(Victor Meyer)

Step 2: Henry Coupling
(Cu-Catalyzed)

 1-(TBDMS)-7-nitroheptane Step 3: Purification
(Silica Gel)

 Crude Mixture Step 4: Deprotection
(TBAF/HCl)

 Isolated Diastereomer Final Product:
(R*,S*)-7-nitro-1,8-decanediol

Click to download full resolution via product page

Figure 2: Process flow from precursor synthesis to final deprotected diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12652859?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

